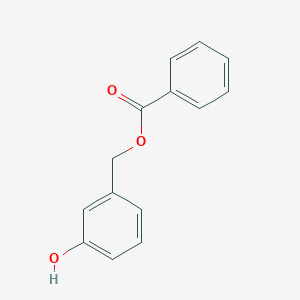

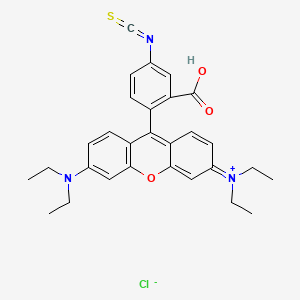

Benzoic acid 3-hydroxybenzyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxybenzyl benzoate is a benzoate ester obtained by the formal condensation of the carboxy group benzoic acid with the primary hydroxy group 3-hydroxybenzyl alcohol. It is a benzoate ester and a member of phenols.

Scientific Research Applications

Antibacterial Activity

Benzoic acid 3-hydroxybenzyl ester has been explored for its potential antibacterial activity. A study synthesized a novel ester/hybrid derivative of 3-Hydroxy benzoic acid and tested its potential antibacterial activity. This approach could be beneficial in developing potent chemotherapeutic agents as new drug candidates (Satpute, Gangan, & Shastri, 2018).

Microbial Growth Inhibition

Research has demonstrated the effectiveness of benzoic acid derivatives, including esters of p-hydroxybenzoic acid (parabens), in inhibiting microbial growth. The study focused on determining the minimum growth inhibitory concentration of these compounds for various microorganisms. This research contributes to understanding the antimicrobial potential of these substances (Eklund, 1985).

Environmental Impact

The widespread use of benzoic acid and its derivatives, including esters, in various products like foods, cosmetics, and pharmaceuticals, has led to their extensive distribution in the environment. This review discusses the occurrence, uses, human exposure, and potential public health concerns related to these compounds, offering insights into their environmental impact (del Olmo, Calzada, & Nuñez, 2017).

Preservative Applications

Benzoic acid esters are known for their use as preservatives in pharmaceuticals, cosmetics, and food products. Their efficacy as antimicrobial agents varies depending on the structure, contributing to the optimization of product preservation while minimizing health risks to users (Charnock & Finsrud, 2007).

Metabolic Insights

The metabolism of benzoic acid esters has been studied, revealing insights into the biochemical processes involved. For instance, research on 3-phenoxybenzoic acid and the pyrethroid insecticide cypermethrin in mice has shown significant insights into their metabolic pathways and differences compared to other species (Hutson & Casida, 1978).

properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

(3-hydroxyphenyl)methyl benzoate |

InChI |

InChI=1S/C14H12O3/c15-13-8-4-5-11(9-13)10-17-14(16)12-6-2-1-3-7-12/h1-9,15H,10H2 |

InChI Key |

RNXDSUVYRWSRJD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1252257.png)

![(1R,4Z,7R,17R)-4-Ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1252260.png)

![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)

![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)

![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)

![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)